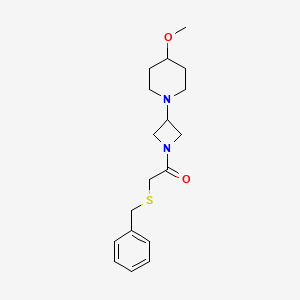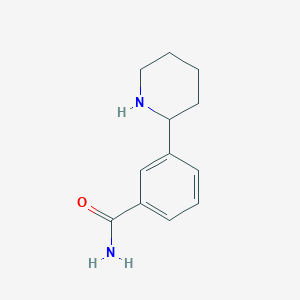![molecular formula C15H14ClN5O3 B2662649 2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034281-87-1](/img/structure/B2662649.png)
2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a chemical compound. It belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are known for their potential antiviral and antimicrobial activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another study reported the synthesis of triazolo[4,3-a]pyrazine derivatives via nucleophilic reaction using hydrazine hydrate .
Scientific Research Applications
Chemical Synthesis and Transformations
Synthesis of β-lactams and Ring Transformation : A study explored the synthesis of β-lactams with chlorophenoxy and methoxyphenyl groups, demonstrating base-catalyzed ring transformations under mild conditions. This research defines the structural prerequisites for specific ring transformations, highlighting the chemical versatility and reactivity of such compounds (Sápi et al., 1997).
Preparation of Formycin Analogs : Research on the synthesis of s-triazolo[4,3-a]-pyrazines as model molecules for formycin analogs showcases the potential of these compounds in developing therapeutics, providing a foundation for understanding the chemical properties and synthesis pathways of related compounds (Schneller & May, 1978).
Antimicrobial and Anticancer Activities
Antimicrobial Activities of Triazole Derivatives : A study on the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives, including those with chlorophenyl groups, underscores the potential of these compounds to serve as antimicrobial agents. This suggests that structurally similar compounds might also possess antimicrobial properties (Bektaş et al., 2007).
Anticancer and Antimicrobial Activities of Phthalazine Derivatives : Research on N-aryl substituted phenyl acetamide analogs of triazolophthalazines indicates significant anticancer and antimicrobial activities. This highlights the potential therapeutic applications of compounds with similar structural motifs (Kumar et al., 2019).
Synthesis and Biological Assessment of Acetamides
- Development of Acetamide Derivatives : A study focused on synthesizing and evaluating the biological properties of acetamides bearing a triazolopyridine moiety and an oxadiazol cycle. This research provides insights into the synthetic strategies and biological potential of related compounds, indicating a methodological framework for exploring similar chemicals (Karpina et al., 2019).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-23-15-14-20-19-12(21(14)7-6-17-15)8-18-13(22)9-24-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDHVAWTMXPRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
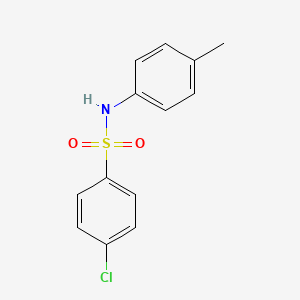

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)
![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)
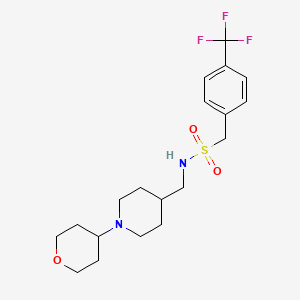
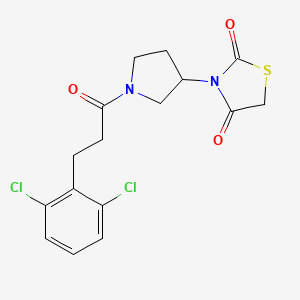
![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)
![2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2662585.png)
